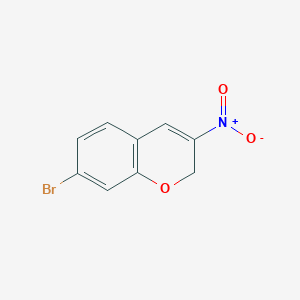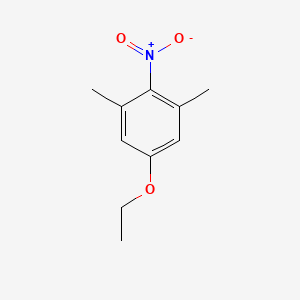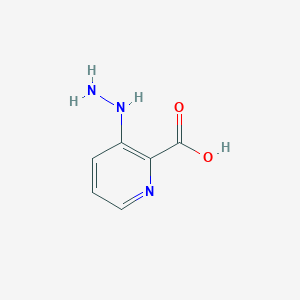![molecular formula C15H14N2O B13985361 2-[(Diphenylmethylene)amino]acetamide CAS No. 79289-52-4](/img/structure/B13985361.png)
2-[(Diphenylmethylene)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzhydrylideneamino)acetamide is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a benzhydrylidene group attached to an aminoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylideneamino)acetamide typically involves the reaction of benzhydrylideneamine with acetamide under specific conditions. One common method involves the condensation of benzhydrylideneamine with acetamide in the presence of a catalyst, such as an acid or base, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(benzhydrylideneamino)acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzhydrylideneamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(benzhydrylideneamino)acetamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2-(benzhydrylideneamino)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(benzhydrylideneamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 2-(benzhydrylideneamino)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(benzhydrylideneamino)acetamide include:
N-(Diphenylmethylene)aminoacetonitrile: This compound has a similar structure but contains a nitrile group instead of an amide group.
2-(Diphenylmethylene)aminoacetamide: This compound is closely related but may have different substituents on the aromatic ring.
Uniqueness
2-(benzhydrylideneamino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79289-52-4 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(benzhydrylideneamino)acetamide |
InChI |
InChI=1S/C15H14N2O/c16-14(18)11-17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,18) |
Clé InChI |
COXLHNQVBHANGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NCC(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)



![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)







